
4-(1,3-Thiazol-2-yl)butan-2-one
描述
“4-(1,3-Thiazol-2-yl)butan-2-one” is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of thiazole derivatives is influenced by the substituents on the thiazole ring. Electron-donating groups can shift the chemical shifts of the ring protons, while halogens like Cl- and Br- have the opposite effect .科学研究应用
Antitumor Activity
Research on thiazole derivatives, such as the compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has shown promising antitumor activities. For example, a study reported significant antitumor effects against the Hela cell line, highlighting the potential of thiazole compounds in cancer treatment (Ye et al., 2015).
Antimicrobial Properties in Coatings
Thiazole derivatives have been explored for their antimicrobial properties when incorporated into coatings. A study involving the synthesis of a coumarin–thiazole derivative and its incorporation into a polyurethane varnish demonstrated significant antimicrobial effects, suggesting its use in antimicrobial coatings (El‐Wahab et al., 2014).
Molecular Structure Analysis
Thiazole derivatives have been the subject of extensive molecular structure and electronic properties analysis. For example, a study on 5-(4-propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one provided insights into the compound's molecular structure using density functional theory (DFT) calculations (Shanmugapriya et al., 2022).
Potential in Cardiovascular Therapeutics
Thiazole derivatives have also been investigated for their potential in cardiovascular therapeutics. A study on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines showed that these compounds have a high affinity for the angiotensin II receptor, indicating their potential as antihypertensive drugs (Drapak et al., 2019).
Antibacterial and Antifungal Effects
Another study focused on the antimicrobial properties of thiazole derivatives, specifically analyzing the biological activities of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol. The findings indicated that the compound exhibits both antifungal and antibacterial effects (Viji et al., 2020).
Fluorescence and Aggregation Properties
A study on derivatives of thiazole, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, explored their fluorescence emission spectra and aggregation properties in various solvents, which could have implications for their use in materials science (Matwijczuk et al., 2016).
Excited-State Intramolecular Proton Transfer
In the field of organic electronics, thiazole derivatives have been studied for their potential in light-emitting applications. A study on thiazolo[5,4-d]thiazole derivatives highlighted their use in white organic light-emitting diodes (WOLEDs) due to their excited-state intramolecular proton transfer properties (Zhang et al., 2016).
Corrosion Inhibition
Thiazole derivatives have also been investigated for their corrosion inhibition properties. A study on thiazole and thiadiazole derivatives assessed their effectiveness in preventing iron corrosion, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Anticancer Activity
Another area of research is the exploration of thiazole derivatives for their anticancer properties. A study on arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel copolymer catalyst revealed promising anticancer activity against certain cancer cell lines (Gomha et al., 2015).
属性
IUPAC Name |
4-(1,3-thiazol-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6(9)2-3-7-8-4-5-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUSJWJPIGVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



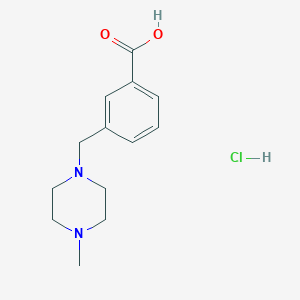
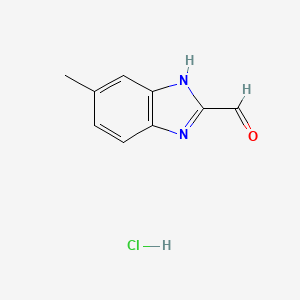
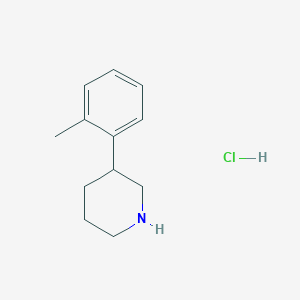
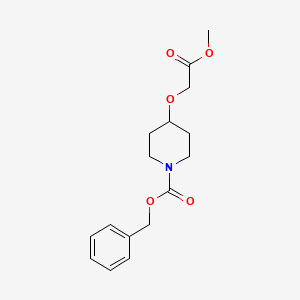
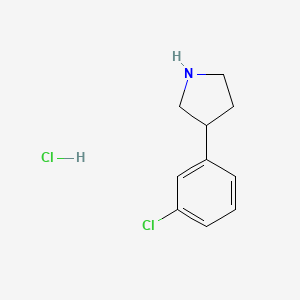
![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)
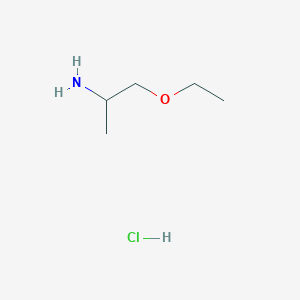
![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
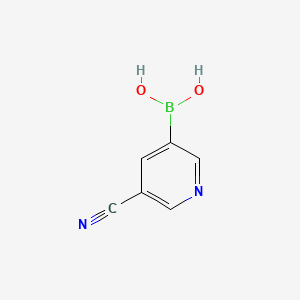
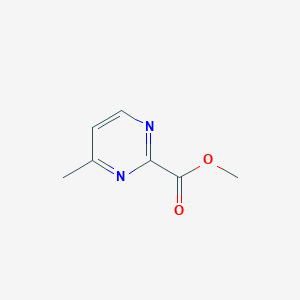
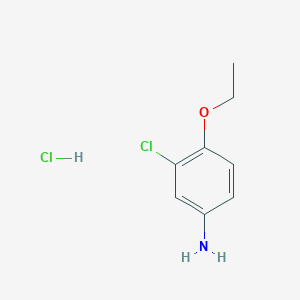
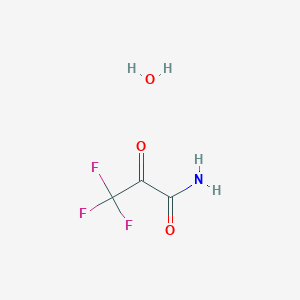
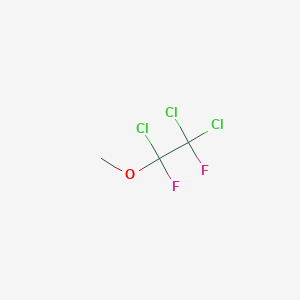
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)